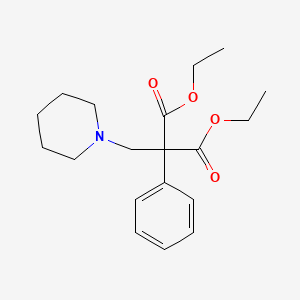

Malonic acid, phenyl(piperidinomethyl)-, diethyl ester

Description

Structurally, it belongs to the class of β-dicarboxylic acid esters, which are widely utilized in organic synthesis for their enolate-forming capabilities .

Properties

CAS No. |

53361-58-3 |

|---|---|

Molecular Formula |

C19H27NO4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

diethyl 2-phenyl-2-(piperidin-1-ylmethyl)propanedioate |

InChI |

InChI=1S/C19H27NO4/c1-3-23-17(21)19(18(22)24-4-2,16-11-7-5-8-12-16)15-20-13-9-6-10-14-20/h5,7-8,11-12H,3-4,6,9-10,13-15H2,1-2H3 |

InChI Key |

LNPAHLGTMZENQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1CCCCC1)(C2=CC=CC=C2)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Overview of Malonic Ester Synthesis Relevant to the Target Compound

Malonic ester synthesis is a classical and versatile synthetic methodology for preparing substituted malonic acid derivatives. It involves:

- Deprotonation of a malonic acid diester using a base to form an enolate ion.

- Alkylation of the enolate with an alkyl halide.

- Hydrolysis of the ester groups to carboxylic acids.

- Decarboxylation to yield substituted carboxylic acids.

This process can be adapted to synthesize complex malonic acid diesters, including those with aromatic and heterocyclic substituents such as phenyl(piperidinomethyl) groups.

Detailed Preparation Methods of Malonic Acid, Phenyl(piperidinomethyl)-, Diethyl Ester

General Synthetic Strategy

The preparation of This compound typically involves the alkylation of diethyl malonate or a related malonic ester with a suitably functionalized phenyl(piperidinomethyl) alkyl halide under basic conditions, followed by purification steps. The key steps are:

- Generation of the malonic ester enolate by treatment with a base such as sodium ethoxide.

- Nucleophilic substitution (SN2) reaction of the enolate with the phenyl(piperidinomethyl) alkyl halide.

- Isolation and purification of the diethyl ester product.

Specific Synthetic Routes

Alkylation Using Phenyl(piperidinomethyl) Halide

Step 1: Enolate Formation

Diethyl malonate is treated with sodium ethoxide in anhydrous ethanol to form the sodium enolate of diethyl malonate. This step is performed under controlled temperature to prevent side reactions.Step 2: Alkylation Reaction

The enolate is reacted with phenyl(piperidinomethyl) bromide or chloride, which acts as the electrophile. The reaction proceeds via an SN2 mechanism, resulting in the substitution at the methylene position of the malonic ester.Step 3: Workup and Purification

The reaction mixture is quenched with aqueous acid to neutralize the base and to hydrolyze any unreacted esters if necessary. The product is extracted and purified by standard organic methods such as recrystallization or chromatography.

Alternative Synthesis via Phenyl Malonic Ester Intermediates

According to US Patent US2358063A, phenyl malonic esters can be prepared by reacting ethyl phenyl acetate with diethyl oxalate in the presence of sodium ethylate. The reaction is optimized by using an excess of ethyl phenyl acetate to minimize hydrolytic side reactions and improve yield. The process involves:

- Formation of sodium phenyl acetic oxalyl ester as a slurry rather than a gel.

- Acidification to decompose the sodium ester intermediate.

- Fractional distillation to separate the phenyl malonic acid ethyl ester from excess reagents.

This method can be adapted to prepare phenyl-substituted malonic esters, which can then be further functionalized to introduce the piperidinomethyl group.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Enolate formation | Diethyl malonate + sodium ethoxide in EtOH | 0–30 °C | Anhydrous conditions preferred to avoid hydrolysis; mild temperatures prevent side reactions |

| Alkylation | Phenyl(piperidinomethyl) halide + enolate | Room temperature | SN2 reaction; excess alkyl halide can improve yield |

| Hydrolysis (if required) | Acidic aqueous workup | 30–100 °C | Converts esters to acids if needed; controlled to avoid over-hydrolysis |

| Purification | Extraction, distillation, recrystallization | Ambient to 150 °C | Fractional distillation under reduced pressure often used for purification |

Research Findings and Analytical Data

While direct analytical data for This compound is scarce in public literature, related compounds such as phenyl malonic esters and substituted malonic acid diesters have been characterized by:

Nuclear Magnetic Resonance (NMR):

1H NMR and 13C NMR spectra show characteristic signals for methylene protons adjacent to ester groups and aromatic protons. For example, aromatic protons appear around δ 6.9–7.5 ppm, while methylene protons adjacent to nitrogen and ester groups appear between δ 2.5–4.5 ppm.Mass Spectrometry (MS):

Molecular ion peaks corresponding to the expected molecular weight plus proton or sodium adducts confirm the molecular structure.Melting Point and Purity:

Purity above 90% is commonly achieved by optimized synthetic and purification protocols, with melting points consistent with the expected crystalline form.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct alkylation of diethyl malonate | Diethyl malonate, phenyl(piperidinomethyl) halide | Sodium ethoxide, ethanol | Straightforward, classical approach | Requires pure alkyl halide, sensitive to moisture |

| Phenyl malonic ester intermediate | Ethyl phenyl acetate, diethyl oxalate | Sodium ethylate, acid | High yield, minimized hydrolysis | Multi-step, requires careful control of conditions |

| Acid-catalyzed esterification | Malononitrile derivatives, alcohols | Concentrated sulfuric acid | High purity, adaptable to various esters | Requires strong acid, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

Malonic acid, phenyl(piperidinomethyl)-, diethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The phenyl(piperidinomethyl) group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Pharmaceutical Development

Malonic acid derivatives are pivotal in the development of pharmaceuticals. They serve as intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including:

- CNS Depressants : Compounds derived from malonic acid are utilized in synthesizing barbiturates, which are important CNS depressants .

- Vitamins : The diethyl ester is involved in the synthesis of vitamins B1 and B6, highlighting its significance in nutritional biochemistry .

Agrochemical Intermediates

The compound has been identified as a precursor for synthesizing insecticides. Specifically, malonic acid derivatives can be transformed into indanonecarboxylic acid esters, which possess insecticidal properties. This application underscores the compound's relevance in agricultural chemistry .

Material Science

Research indicates that malonic acid derivatives can be used to create polymeric materials with enhanced properties. Their ability to act as cross-linking agents has potential applications in developing coatings and adhesives with improved durability and performance characteristics.

Case Study 1: Synthesis of Barbiturates

A study demonstrated the efficient synthesis of barbiturates from malonic acid derivatives through a series of reactions involving acylation and cyclization processes. The resulting compounds exhibited significant pharmacological activity, validating the utility of malonic acid derivatives in drug formulation.

Case Study 2: Insecticide Development

Another investigation focused on the use of indanonecarboxylic acid esters derived from malonic acid as synthetic intermediates for new insecticides. The study reported promising results in terms of efficacy against common agricultural pests, suggesting a viable pathway for developing environmentally friendly pesticides.

Data Tables

Mechanism of Action

The mechanism of action of malonic acid, phenyl(piperidinomethyl)-, diethyl ester involves its interaction with molecular targets through its functional groups. The ester groups can participate in esterification and transesterification reactions, while the phenyl(piperidinomethyl) group can engage in aromatic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity

- This contrasts with diethyl 2-butylmalonate, where the alkyl chain increases hydrophobicity, favoring industrial applications .

- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound and diethyl 2-(3,4,5-trihydroxy-phenylmethylene)malonate enables π-π stacking, critical for enzyme inhibition (e.g., COX-2) . In contrast, aliphatic substituents (e.g., butyl, iodophenethyl) prioritize steric effects and lipophilicity, as seen in SPECT tracers .

Physicochemical Properties

Biological Activity

Malonic acid, phenyl(piperidinomethyl)-, diethyl ester (CAS Number: 40745) is an ester derivative of malonic acid that has garnered attention due to its potential biological activities. This compound features a piperidine moiety, which may contribute to its pharmacological properties. Understanding its biological activity involves exploring its interactions with biological systems, including its effects on metabolic pathways and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C19H27NO4

- Molecular Weight: 345.43 g/mol

This compound is characterized by the presence of two ethyl groups attached to the malonic acid backbone, along with a phenyl and piperidinomethyl group. The structural configuration is crucial for its biological activity.

Biological Activity Overview

Research has indicated that malonic acid derivatives exhibit various biological activities, including:

- Antimicrobial Activity: Some studies suggest that malonic acid esters possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition: Malonic acid is known to act as a competitive inhibitor of succinic dehydrogenase in the tricarboxylic acid cycle, which may influence energy metabolism in cells .

- Neuropharmacological Effects: The piperidine component may confer neuroactive properties, making it a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

-

Antimicrobial Studies

A study investigating the antimicrobial effects of various malonic acid derivatives found that certain compounds exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the piperidine ring could enhance activity . -

Enzyme Inhibition

Research has demonstrated that malonic acid derivatives can inhibit key enzymes in metabolic pathways. For example, a derivative similar to diethyl malonate was shown to inhibit succinic dehydrogenase effectively, impacting cellular respiration processes . This inhibition could have implications for cancer metabolism, where altered energy production pathways are often observed. -

Neuropharmacological Applications

A patent (US20120004442A1) discusses the synthesis of compounds related to malonic acid esters for potential use in treating neurological disorders. The results suggest that these compounds can modulate neurotransmitter levels, indicating their possible therapeutic utility in conditions like depression or anxiety .

Table 1: Biological Activities of Malonic Acid Derivatives

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Slightly soluble in water |

| Flash Point | Not specified |

Q & A

Q. What is the fundamental mechanism of the malonic ester synthesis when using substituted diethyl malonates?

The synthesis involves four key steps:

- Enolate formation : Treat diethyl malonate with a strong base (e.g., sodium ethoxide) to generate the enolate ion, stabilized by resonance .

- Alkylation : React the enolate with an alkyl halide (e.g., benzyl chloride) to introduce substituents at the α-position .

- Hydrolysis : Acidic or basic hydrolysis converts the ester groups to carboxylic acids.

- Decarboxylation : Heating the diacid intermediate eliminates CO₂, yielding the substituted acetic acid . For phenyl(piperidinomethyl)-substituted derivatives, the alkylation step requires careful control of steric hindrance from the piperidine moiety .

Q. How is diethyl malonate utilized to synthesize substituted acetic acids?

The malonic ester synthesis enables the preparation of mono- or disubstituted acetic acids by:

- Sequential alkylation of the enolate with primary or secondary alkyl halides.

- Hydrolysis under acidic conditions (e.g., HCl/H₂O) to form the diacid.

- Thermal decarboxylation (140–160°C) to yield the final carboxylic acid . For example, alkylation with benzyl chloride produces 3-phenylpropanoic acid after decarboxylation .

Q. What role does sodium ethoxide play in the malonic ester synthesis?

Sodium ethoxide deprotonates diethyl malonate (pKa ~13.3), forming a resonance-stabilized enolate. This nucleophilic species reacts with alkyl halides, enabling C–C bond formation at the α-position .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylating phenyl(piperidinomethyl)-substituted diethyl malonates be addressed?

Regioselectivity is influenced by:

- Steric effects : Bulky substituents (e.g., piperidinomethyl) favor alkylation at less hindered sites.

- Base strength : Stronger bases (e.g., LDA) may improve enolate formation but risk side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance enolate stability . Computational modeling (DFT) can predict reactive sites, while LC-MS monitors intermediate formation .

Q. What analytical methods validate intermediates in multi-step syntheses using phenyl(piperidinomethyl)-substituted diethyl malonate?

Key techniques include:

- NMR spectroscopy : Confirms structural integrity and substituent positioning (e.g., ¹H NMR for piperidine proton integration).

- Mass spectrometry (MS) : Verifies molecular weight of intermediates (e.g., ESI-MS for decarboxylated products) .

- HPLC : Assesses purity and tracks reaction progress, especially for chiral intermediates .

Q. How does the introduction of a piperidinomethyl group affect reactivity in cross-Claisen condensations?

The piperidinomethyl group:

- Enhances electron density : The nitrogen lone pair increases nucleophilicity at the α-carbon.

- Introduces steric bulk : May slow reaction rates but improve selectivity in crowded environments.

- Enables post-functionalization : The piperidine ring can undergo further modifications (e.g., quaternization) for drug delivery systems .

Q. What strategies optimize decarboxylation efficiency in phenyl-substituted malonic ester derivatives?

- Acid catalysis : H₂SO₄ or p-toluenesulfonic acid accelerates CO₂ elimination at lower temperatures (80–100°C) .

- Microwave-assisted heating : Reduces reaction time and improves yield .

- Solvent selection : High-boiling solvents (e.g., toluene) prevent premature crystallization of intermediates .

Data Contradiction Analysis

Q. Why do yields vary in alkylation steps when using different substituted malonic esters?

Contradictions arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., nitro) deactivate the enolate, reducing reactivity.

- Steric hindrance : Bulky groups (e.g., phenylpiperidinomethyl) limit alkyl halide access to the α-carbon.

- Base compatibility : Strong bases may hydrolyze sensitive esters, necessitating milder conditions (e.g., K₂CO₃ in DMF) .

Applications in Pharmaceutical Synthesis

Q. How is phenyl(piperidinomethyl)-substituted diethyl malonate used to synthesize norfloxacin intermediates?

The compound serves as a precursor for the quinolone core:

Q. What is the role of malonic ester derivatives in developing pH-sensitive SPECT tracers?

Derivatives like 2-(4-iodophenethyl)-2-methyl-malonic acid are radioiodinated for imaging. The malonate backbone enables pH-dependent cleavage, enhancing tracer specificity in acidic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.